Zatebradine hydrochloride (1,3,4,5-[tetrahydro-7,8-dimethoxy-3-[3-[ [2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-2H-3-benzazepin-2-on- hydrochloride) [] is a novel, specific heart-rate-lowering drug. [] It functions as a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker. [, ] While it has shown potential in regulating sleep/wake behavior, [, ] this document focuses solely on its research applications beyond direct therapeutic use.
Zatebradine hydrochloride is a pharmacological compound primarily recognized for its role as a bradycardic agent. It functions by inhibiting the hyperpolarization-activated current (I_f) through cyclic nucleotide-gated cation channels, specifically the hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels). This inhibition leads to a reduction in heart rate, making it particularly useful in cardiac therapies.
The compound is synthesized from various chemical precursors and is commercially available from multiple suppliers, including Tocris Bioscience, Cayman Chemical, and Sigma-Aldrich. The chemical structure is denoted by the CAS number 91940-87-3, which aids in its identification and procurement in research and clinical settings.
Zatebradine hydrochloride is classified as a pharmacological agent with specific applications in cardiology. It falls under the category of ion channel blockers, targeting the HCN channels that are integral to regulating heart rhythm.
The synthesis of Zatebradine hydrochloride typically involves several organic chemistry techniques. A notable method includes the intramolecular Heck cyclization, which facilitates the formation of benzazepine structures that are pivotal to the compound's activity.
The synthesis process generally requires:
Zatebradine hydrochloride has a complex molecular structure characterized by its formula . The compound features multiple functional groups, including amines and esters, contributing to its pharmacological properties.
Zatebradine hydrochloride undergoes various chemical reactions pertinent to its pharmacological activity. The primary reaction of interest is its binding to HCN channels, leading to the blockade of I_f currents.
The mechanism involves:
Zatebradine hydrochloride exerts its effects primarily through:
Research indicates that Zatebradine effectively lowers heart rates in both animal models and human subjects, providing a mechanism for treating conditions like tachycardia.
Zatebradine hydrochloride has several scientific uses:
Zatebradine hydrochloride (UL-FS 49) is a specific bradycardic agent whose primary mechanism involves selective inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the cardiac pacemaker current (If). These channels are crucial for generating diastolic depolarization in cardiac pacemaker cells, and their blockade reduces the slope of phase 4 depolarization, thereby slowing sinoatrial node (SAN) firing rate [2] [3].
Zatebradine exerts its inhibitory effect through a use-dependent blockade mechanism, requiring channel activation during hyperpolarization for optimal binding. The drug accesses its binding site within the channel pore only when the HCN channel assumes an open configuration during membrane hyperpolarization. Once bound, zatebradine physically obstructs ion permeation, reducing If amplitude proportionally to its concentration [2] [3].
Electrophysiological studies reveal this blockade exhibits distinct kinetic properties:
Table 1: Electrophysiological Parameters of Zatebradine-Induced If Blockade
Parameter | Value | Experimental Model | Measurement |
---|---|---|---|
EC50 (SAN) | 0.48 μM | Rabbit sinoatrial node cells | Steady-state If reduction |
EC50 (Atria) | 13.4 μM | Guinea pig atria | Negative chronotropic activity |
Onset Kinetics | Immediate | Canine model (in vivo) | Effect evident post-IV bolus |
Steady-State | 15 min | Canine model (in vivo) | Time to maximum effect |
Zatebradine exhibits marked selectivity for SAN HCN channels over other cardiac tissues, though it demonstrates quantifiable effects on Purkinje fibers at higher concentrations. This differential sensitivity arises from distinct biophysical properties and HCN isoform expression patterns:
Table 2: Tissue-Specific Sensitivity to Zatebradine
Cardiac Tissue | Relative Sensitivity | Half-Block Concentration | Primary HCN Isoforms | Functional Consequence |
---|---|---|---|---|
Sinoatrial Node | High | 0.23-0.48 mg/kg (in vivo) | HCN4 > HCN1 | Pronounced heart rate reduction |
Atrioventricular Node | Moderate | >0.25 mg/kg (in vivo) | HCN2/HCN4 | Prolonged AH interval (15-18%) |
Purkinje Fibers | Lower | 1.5-3.0 mg/kg (in vivo) | HCN1/HCN2 | Minimal diastolic depolarization change |
Ventricular Myocytes | Very Low | >10 mg/kg (in vivo) | Minimal expression | No significant electrophysiological effects |
The functional implications of this differential sensitivity are significant. While SAN inhibition produces therapeutic bradycardia, Purkinje fiber effects remain minimal at clinically relevant concentrations, explaining the absence of severe conduction disturbances. However, high doses (>0.5 mg/kg) moderately prolong Purkinje fiber action potential duration (APD) through mechanisms unrelated to If blockade [1] [8].
A defining pharmacologic feature of zatebradine is its selective bradycardic action without negative inotropic effects. Unlike calcium channel blockers or beta-adrenergic antagonists that reduce contractility, zatebradine specifically targets SAN automaticity while preserving ventricular performance [3] [5] [8].
Electrophysiological selectivity is demonstrated through:
Table 3: Electrophysiological Parameters Unaffected by Zatebradine
Parameter | Change (%) | Dose | Experimental Model | Significance |
---|---|---|---|---|
Ventricular ERP | 0 | 5 mg IV | Human electrophysiology study | No ventricular refractoriness alteration |
Monophasic APD (90%) | 0 | 5 mg IV | Human electrophysiology study | No repolarization disturbance |
QRS Duration | 0 | 1.5 mg/kg | Canine model | No intraventricular conduction delay |
Left Ventricular +dP/dt | 0 | 750 μg/kg | Rabbit model | Preservation of contractile function |
Atrial ERP | +31%* | 0.69 mg/kg | Canine model | *Only at high doses (EC50 0.69 mg/kg) |
The molecular basis for this selectivity lies in zatebradine's minimal interaction with key currents regulating contractility and ventricular repolarization:
This profile contrasts sharply with other bradycardic agents like verapamil, which simultaneously reduces heart rate, blood pressure, and contractility. In rabbit ischemia models, zatebradine (150-750 μg/kg IV) dose-dependently reduced heart rate without altering left ventricular pressure or +dP/dtmax, while verapamil at equivalent doses significantly depressed all parameters [8]. Human studies confirm these observations, where intravenous zatebradine (5 mg) prolonged sinus cycle length (16-17%) and AV nodal conduction parameters without affecting atrial/ventricular refractoriness or His-Purkinje conduction [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7